![molecular formula C23H26N2O3 B2734821 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide CAS No. 921869-48-9](/img/structure/B2734821.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimigraine Properties
Compounds with complex tetracyclic ring structures, similar to the specified compound, have been investigated for their potential in treating conditions like serotonin-migraine. For instance, a study highlighted the use of a tetracyclic compound for the preventive treatment of serotonin-migraine through its anti-serotoninergic and anti-histaminic effects, showing significant efficacy in reducing migraine attacks without common side effects associated with anti-serotonin drugs (Sulman, Pfeifer, & Superstine, 1981).
Antiallergic Activity
Research into benzodiazepine derivatives, which share a resemblance in molecular complexity, has demonstrated the potential for treating allergic reactions. A study synthesized a series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, identifying compounds with potent antiallergic activities, highlighting the role of certain structural elements in enhancing these activities (Ohshima et al., 1992).
Cardiovascular Research
Another study explored dihydropyridazinone derivatives for their inotropic (affecting the force of muscle contractions) activity in cardiovascular research. These compounds showed promise as potent positive inotropes, with implications for treating heart failure, showcasing the impact of structural modifications on biological activity (Robertson et al., 1986).
Synthesis and Structural Analysis
Studies on the synthesis and structural elucidation of complex heterocyclic compounds provide foundational knowledge for the development of new pharmaceuticals. For example, research on the synthesis of new coumarins and their quantum chemical studies informs on molecular structures and potential applications in drug design (Al-Amiery et al., 2016).
Antidepressant and Anxiolytic Effects
The synthesis of novel 1,4-benzodiazepine-2-ones and their evaluation for antidepressant and anxiolytic properties further exemplify the therapeutic potentials of structurally complex compounds. Such studies identify new chemical entities with significant bioactivity, contributing to the development of treatments for mental health disorders (Singh et al., 2010).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-5-11-25-19-10-9-18(14-20(19)28-15-23(3,4)22(25)27)24-21(26)13-17-8-6-7-16(2)12-17/h5-10,12,14H,1,11,13,15H2,2-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPJPGUMKMIJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide |
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